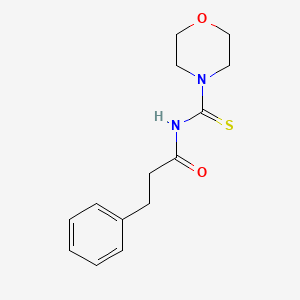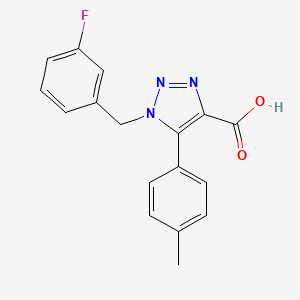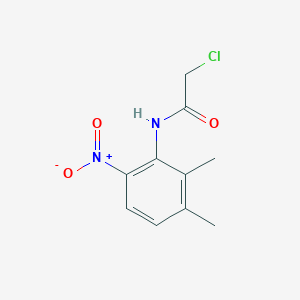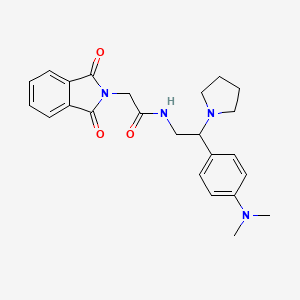
N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound has been shown to have a unique mechanism of action that targets the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways.
Wirkmechanismus
The mechanism of action of N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide involves the inhibition of NAE, which is responsible for activating the small ubiquitin-like modifier (SUMO) protein. SUMOylation is a post-translational modification that regulates the activity of a wide range of proteins involved in various cellular processes, including cell cycle regulation, DNA repair, and protein degradation. N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide inhibits the activation of NAE, which leads to the accumulation of unSUMOylated proteins and subsequent cell death.
Biochemical and Physiological Effects:
N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide has been shown to induce DNA damage and inhibit DNA repair pathways, which can lead to increased sensitivity to chemotherapy and radiation therapy. N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide is its specificity for NAE, which makes it a useful tool for studying the role of SUMOylation in various cellular processes. However, N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide has also been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide. One area of interest is the development of combination therapies that incorporate N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide with other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is the identification of biomarkers that can predict response to N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide treatment, which could help to personalize cancer therapy. Finally, further research is needed to fully understand the mechanism of action of N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide and its potential applications beyond cancer treatment.
Synthesemethoden
The synthesis of N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide involves several steps, including the reaction of morpholine with thiocyanate to form the corresponding isothiocyanate, which is then reacted with 3-phenylpropanoic acid to form the final product. The synthesis of N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide has been optimized to achieve high yields and purity, making it a suitable candidate for further research.
Wissenschaftliche Forschungsanwendungen
N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide has been extensively studied for its potential in cancer treatment. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of NAE, which leads to the accumulation of oncogenic proteins and subsequent cell death. N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide has also been shown to have potent anti-tumor activity in preclinical models of various types of cancer, including breast, prostate, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-(morpholine-4-carbothioyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c17-13(7-6-12-4-2-1-3-5-12)15-14(19)16-8-10-18-11-9-16/h1-5H,6-11H2,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUQHDFACBWSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(morpholine-4-carbothioyl)-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2933492.png)
![(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2933493.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid](/img/structure/B2933499.png)
![3-bromo-7,8-dimethyl-2-phenyl-5-hydro-2H,3H,4H-1,3-thiazaperhydroino[3,2-a]thi opheno[2,3-d]pyrimidin-6-one](/img/structure/B2933500.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide](/img/structure/B2933505.png)

![methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B2933508.png)
![7-(4-Ethylpiperazin-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933511.png)
![3,4-dimethoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2933512.png)
![4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B2933513.png)
![N-[(2,4-dichlorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2933514.png)
![3-Methyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole](/img/structure/B2933515.png)